Cas no 920-66-1 (1,1,1,3,3,3-Hexafluoro-2-propanol)

      Hexafluoroisopropanol (1,1,1,3,3,3-hexafluoropropan-2-ol), a colorless liquid, is an important fluorine-containing fine chemical, which can be used to prepare fluorine-containing surfactants \ fluorine-containing emulsifiers \ fluorine-containing drugs and other fluorine-containing chemicals, or as a good solvent
1,1,1,3,3,3-Hexafluoro-2-propanol structure
920-66-1 structure
1,1,1,3,3,3-Hexafluoro-2-propanol
920-66-1
C3H2F6O
168.037802219391
MFCD00011651
40222
13529

1,1,1,3,3,3-Hexafluoro-2-propanol Properties

Names and Identifiers

    • 1,1,1,3,3,3-Hexafluoropropan-2-ol
    • 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
    • 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL
    • 1,1,1,3,3,3-HEXAFLUOROISOPROPYL ALCOHOL
    • 1,1,1,3,3,3-HEXAFLUOROPROPANOL
    • 2H-HEXAFLUORO-2-PROPANOL
    • F6IPROH
    • HEXAFLUORO-2-PROPANOL
    • HEXAFLUORO-2-PROPYLALCOHOL
    • HFIP
    • HFIPA
    • HFP
    • 1,1,1,3,3,3-hexafluoro-2-propano
    • 1,1,1,3,3,3-hexafluoro-2-propanolakahfip,hexafluoroisopropanol
    • 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol
    • 2H-Hexafluoroisopropanol
    • Bis(trifluoromethyl)methanol
    • Ethanol, 2,2,2-trifluoro-1-(trifluoromethyl)-
    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
    • 2-Propanol,1,1,1,3,3,3-hexafluoro-
    • Hexafluoro-2-propanol Solution
    • Hexafluoroisopropanol
    • Sevoflurane Related CoMpound C
    • Hexafluoroisopropyl Alcohol
    • 1,1,1,3,3,3-Hexafluoro propan-2-ol
    • 2-Propanol, 1,1,1,3,3,3-hexafluoro-
    • Ethanol, 2,2,2-t
    • 1,1,1,3,3,3-Hexafluoro-2-propanol (ACI)
    • 1,1,1,3,3,3-Hexafluoro-2-hydroxypropane
    • 1,1,1,3,3,3-Hexafluoropropane-2-ol
    • NSC 96336
    • +Expand
    • MFCD00011651
    • BYEAHWXPCBROCE-UHFFFAOYSA-N
    • 1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H
    • FC(C(C(F)(F)F)O)(F)F
    • 1841007

Computed Properties

  • 168.000984g/mol
  • 0
  • 1.7
  • 1
  • 7
  • 0
  • 168.000984g/mol
  • 168.000984g/mol
  • 20.2Ų
  • 10
  • 97.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • 2
  • 0.4
  • 1
  • 1
  • nothing
  • 0

Experimental Properties

  • 4.25e-05 atm-m3/mole
  • 2.58e-14 cm3/molecule*sec
  • 1.47190
  • 20.23000
  • n20/D 1.275(lit.)
  • 1000 g/L (25 ºC)
  • 59 °C(lit.)
  • −4 °C (lit.)
  • 0.0±0.5 mmHg at 25°C
  • 4,4°C
  • colorless liquid
  • 3-4 (H2O)Aqueous solution
  • Stable. Incompatible with strong acids, strong bases, alkali metals.
  • Not determined
  • 229(lit.)
  • 1.596 g/mL at 25 °C(lit.)

1,1,1,3,3,3-Hexafluoro-2-propanol Security Information

  • GHS05 GHS05 GHS07 GHS07
  • UB6450000
  • 2
  • 26-36/37/39-45
  • C C
  • UN 3265 8 / PGII
  • H302,H314,H332
  • P280,P305+P351+P338,P310
  • dangerous
  • Store at room temperature
  • III
  • 63-22-34-62
  • Danger
  • T
  • 8
  • 27

1,1,1,3,3,3-Hexafluoro-2-propanol Customs Data

  • 29055910

1,1,1,3,3,3-Hexafluoro-2-propanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003303-5g
1,1,1,3,3,3-Hexafluoro-2-Propanol
920-66-1 99%
5g
$4.00 2024-04-20
A2B Chem LLC
AB43059-5g
1,1,1,3,3,3-Hexafluoropropan-2-ol
920-66-1 99.5%
5g
$3.00 2024-05-20
Aaron
AR00338F-5g
1,1,1,3,3,3-Hexafluoro-2-Propanol
920-66-1 99%
5g
$3.00 2024-07-18
Chemenu
CM112426-500g
1,1,1,3,3,3-hexafluoropropan-2-ol
920-66-1 99%
500g
$60 2024-07-20
Enamine
EN300-20423-0.05g
1,1,1,3,3,3-hexafluoropropan-2-ol
920-66-1 95%
0.05g
$19.0 2023-09-16
FUJIFILM
082-10311-100mL
1,1,1,3,3,3-Hexafluoro-2-propanol
920-66-1
100ml
JPY 22700 2023-09-15
Life Chemicals
F9994-0607-0.25g
1,1,1,3,3,3-hexafluoropropan-2-ol
920-66-1 95%
0.25g
$18.0 2023-09-05
Oakwood
003409-1g
1,1,1,3,3,3-Hexafluoro-2-propanol
920-66-1 99.5%
1g
$9.00 2024-07-19
TRC
H293880-5g
1,1,1,3,3,3-Hexafluoro-2-propanol
920-66-1
5g
$ 63.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H107503-10ml
1,1,1,3,3,3-Hexafluoro-2-propanol
920-66-1 GC, ≥99.8% (GC)
10ml
¥749.90 2023-09-02

1,1,1,3,3,3-Hexafluoro-2-propanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrofluoric acid Catalysts: Palladium ;  2 h, 1 MPa, 30 °C
Reference
HF-mediated equilibrium between fluorinated ketones and the corresponding α-fluoroalcohols
Hayasaka, Tatsuya; Katsuhara, Yutaka; Kume, Takashi; Yamazaki, Takashi, Tetrahedron, 2011, 67(12), 2215-2219

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ;  10 bar, 383 K
Reference
Heterogeneous Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate and Its Kinetic Modeling
Xue, Haotian; Qi, Tingting; Su, Weike; Wu, Ke-Jun; Su, An, Industrial & Engineering Chemistry Research, 2023, 62(15), 6121-6129

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Ni 3288E ;  3 h, 600 psi, 120 °C
Reference
Continuous process for production of hexafluoroisopropanol
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (supported on coconut husk charcoal) ,  Silver (containing palladium or rhodium, supported on coconut husk charcoal)
Reference
Process for producing fluorinated alcohol by esterification of alcohols, fluorination of alcohol esters, decomposition of fluorinated alcohol esters to fluorinated ketones and acyl fluorides, and catalytic hydrogenation
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ni,B nickel base alloy ;  rt → 100 °C; 10 h, 980.6 kPa, 95 - 100 °C
Reference
Synthesis of sevoflurane
Li, Bindong; Lu, Chunxu; Feng, Chao, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 681-682

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Isopropanol ;  6 h, 240 °C
Reference
Uncatalyzed Meerwein-Ponndorf-Verley reduction of trifluoromethyl carbonyl compounds by high-temperature secondary alcohols
Lermontov, Sergei A.; Shkavrov, Sergei V.; Kuryleva, Nina V., Journal of Fluorine Chemistry, 2003, 121(2), 223-225

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Chromium trioxide ;  2 h, rt → 80 °C
1.2 Reagents: Hydrofluoric acid Catalysts: Chromium trioxide ,  Palladium chloride ;  50 min, rt → 400 °C
1.3 Reagents: Hydrogen ;  8 h, 0.6 MPa, rt → 80 °C
Reference
Method for synthesizing hexafluoroacetone and method for synthesizing hexafluoroisopropanol
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium formate ;  105 - 110 °C; 6 h, reflux; reflux → 89 °C; 89 °C → rt
1.2 Reagents: Formic acid ;  cooled
Reference
Method of obtaining hexafluoroisopropanol
, Russian Federation, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ;  1 MPa, 9 °C; 1 h, 12 °C → 54 °C; 1.5 h, 54 °C; 43 °C
Reference
Preparation of hexafluoroisopropanol by catalytic hydrogenation of hexafluoroacetone at low temperature
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia ,  Phosphonic acid Catalysts: Cupric chloride Solvents: Water ;  10 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Method of producing hexafluoropropanol
, Russian Federation, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium dihydroethoxyethylaluminate Solvents: Benzene
Reference
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Method of making hydrofluorocarbons from ketones
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  30 min, rt; rt → 60 °C; 20 min, 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  85 - 90 °C
Reference
Production of hexafluoroisopropanol by reduction of hexafluoroacetone
, Russian Federation, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium ,  Ruthenium
Reference
Preparation of high-purity 1,1,1,3,3,3-hexafluoropropan-2-ol from hexafluoroacetone hydrate
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Hydrogen bonding in fluoro alcohols
Middleton, W. J.; Lindsey, R. V. Jr., Journal of the American Chemical Society, 1964, 86(22), 4948-52

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (on carbon) ;  3 - 4 bar; 1 h, 3 - 4 bar
Reference
Process for preparing hexafluoroisopropanol by hydrogenation of hexafluoroacetone
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Water ;  10 - 25 min, 90 - 150 °C
1.2 13 - 20 min, 120 - 170 °C
1.3 Reagents: Hydrogen ;  20 - 42 min, 6 - 11 MPa, 120 - 170 °C
Reference
Preparation of hexafluoroisopropanol
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1.5 h, 180 °C
Reference
Method for continuously producing hexafluoroisopropanol with hexafluoropropylene oxide as raw material
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate ,  Lanthanum, compd. with nickel (1:5) ,  Sodium borohydride ;  110 °C; 1 - 3 h, 200 °C
Reference
Preparation of hexafluoroisopropanol by gas phase hydrogenation
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Aluminum ,  Mercuric chloride Solvents: Tetrahydrofuran
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Reductive defluorination of hexafluoroacetone and synthesis of halopentafluoroacetones
Postovoi, S. A.; Vol'pin, I. M.; Mysov, E. I.; Ziefman, Yu. V.; German, L. S., Izvestiya Akademii Nauk SSSR, 1989, (5), 1173-6

1,1,1,3,3,3-Hexafluoro-2-propanol Raw materials

1,1,1,3,3,3-Hexafluoro-2-propanol Preparation Products

1,1,1,3,3,3-Hexafluoro-2-propanol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:920-66-1)
SDF369
in Stock
25KG,200KG,1000KG
99%
Wednesday, 27 November 2024 14:57

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